A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

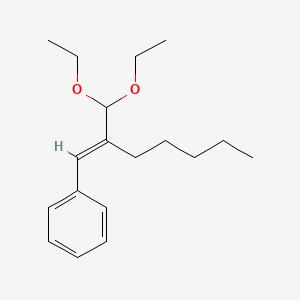

2D Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxymethyl)hept-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-4-7-9-14-17(18(19-5-2)20-6-3)15-16-12-10-8-11-13-16/h8,10-13,15,18H,4-7,9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKOLWUWOADQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)C(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069429 | |

| Record name | 2-Diethoxymethyl-1-phenylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60763-41-9 | |

| Record name | [2-(Diethoxymethyl)-1-hepten-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60763-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amylcinnamaldehyde diethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060763419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Diethoxymethyl-1-phenylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-diethoxymethyl-1-phenylhept-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemistry of α-Amyl Cinnamic Aldehyde Diethyl Acetal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amyl cinnamic aldehyde diethyl acetal is a synthetic aromatic compound valued for its stability and unique scent profile in the fragrance industry. As an acetal derivative of α-amyl cinnamaldehyde, it possesses distinct chemical properties that make it a subject of interest for applications requiring long-lasting and stable fragrances, particularly in alkaline media such as soaps. This technical guide provides an in-depth look at its chemical structure, physicochemical properties, and synthesis, offering valuable information for researchers and professionals in chemistry and drug development.

Chemical Structure

Alphthis compound, with the IUPAC name [(E)-2-(diethoxymethyl)hept-1-enyl]benzene, is a symmetric acetal derived from an aldehyde.[1] Its molecular structure is characterized by a central carbon atom bonded to two ethoxy groups (-OCH2CH3). This acetal functionality is attached to a carbon backbone that features a phenyl group (C6H5) and an amyl (pentyl) group (-C5H11) arranged around a carbon-carbon double bond. The molecular formula of the compound is C18H28O2.[2][3]

The key structural features include:

-

A Phenyl Group: Contributing to the aromatic character of the molecule.

-

An Amyl Group: A five-carbon alkyl chain.

-

A Propenyl Linkage: A three-carbon chain with a double bond connecting the phenyl- and amyl-substituted carbons.

-

A Diethyl Acetal Group: Formed from the reaction of the original aldehyde with two molecules of ethanol, rendering it stable in neutral to basic conditions.[1]

Physicochemical Properties

The physical and chemical properties of α-amyl cinnamic aldehyde diethyl acetal are summarized in the table below. It is typically an almost colorless to pale yellow oily liquid with a floral, leafy odor.[1][2]

| Property | Value | Reference |

| Molecular Weight | 276.4 g/mol | [3] |

| Molecular Formula | C18H28O2 | [2][3] |

| Appearance | Pale yellow to yellow clear liquid (est.) | [2] |

| Specific Gravity | 0.931 to 0.939 @ 20.00 °C | [2] |

| Flash Point | 162.00 °F TCC (72.22 °C) | [1][2] |

| Solubility | Insoluble in water | |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 10 | [3] |

Synthesis and Experimental Protocols

The primary method for synthesizing α-amyl cinnamic aldehyde diethyl acetal is through the acid-catalyzed acetalization of α-amyl cinnamaldehyde with ethanol.[1] This reaction is reversible, and the equilibrium is typically shifted towards the product by removing the water formed during the reaction, often through azeotropic distillation.[1]

General Experimental Protocol: Acid-Catalyzed Acetalization

This protocol is a generalized procedure based on common organic synthesis techniques for acetal formation.

Materials:

-

α-Amyl cinnamaldehyde

-

Ethanol (anhydrous)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like silica gel loaded with zirconium sulfate)[1][4]

-

A non-polar solvent for azeotropic distillation (e.g., cyclohexane or benzene)[4]

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus for purification

Procedure:

-

To a reaction flask, add α-amyl cinnamaldehyde, an excess of anhydrous ethanol (typically 2-3 molar equivalents), and the azeotropic solvent.[4]

-

Add a catalytic amount of the acid catalyst (e.g., 1-5% of the total charge).[4]

-

Heat the reaction mixture to reflux with vigorous stirring. Water produced during the reaction will be removed as an azeotrope and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.

Workup and Purification:

-

Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.

-

Wash the organic layer with brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent and excess ethanol under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain the final α-amyl cinnamic aldehyde diethyl acetal.

Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

Caption: Synthesis workflow of α-amyl cinnamic aldehyde diethyl acetal.

References

- 1. This compound | 60763-41-9 | Benchchem [benchchem.com]

- 2. alpha-amyl cinnamaldehyde diethyl acetal, 60763-41-9 [thegoodscentscompany.com]

- 3. Alpha-amylcinnamaldehyde diethyl acetal, (E)- | C18H28O2 | CID 5875676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103804156A - Synthetic method of alpha-amylcinnamic aldehyde diethyl acetal - Google Patents [patents.google.com]

Physical and chemical properties of a-amyl cinnamic aldehyde diethyl acetal.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of α-amyl cinnamic aldehyde diethyl acetal, a synthetic fragrance ingredient valued for its floral, leafy odor. While primarily used in the fragrance industry, an understanding of its chemical characteristics is pertinent for researchers in various fields, including materials science and organic synthesis. This document outlines its properties, synthesis, and analytical characterization.

Core Physical and Chemical Properties

α-Amyl cinnamic aldehyde diethyl acetal, also known by its IUPAC name [(E)-2-(diethoxymethyl)hept-1-enyl]benzene, is a colorless to pale yellow oily liquid.[1][2] Its stability, particularly in alkaline conditions, makes it a valuable component in fragrance formulations for products like soaps.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of α-amyl cinnamic aldehyde diethyl acetal.

| Property | Value | Source(s) |

| CAS Number | 60763-41-9 | [1][3][4] |

| Molecular Formula | C₁₈H₂₈O₂ | [3][4][5] |

| Molecular Weight | 276.4 g/mol | [1][3] |

| Boiling Point | 371.8 °C at 760 mmHg | [4] |

| Density | 0.947 g/cm³ | [4] |

| Refractive Index | 1.508 | [4] |

| Flash Point | 127 °C (Closed Cup) | [4] |

| Solubility | Almost insoluble in water (0.033 g/L at 25 °C) | [5] |

| Vapor Pressure | 0.000160 mmHg | [2] |

| XLogP3 | 5.04940 | [4] |

| Topological Polar Surface Area | 18.5 Ų | [5] |

Synthesis and Experimental Protocols

The primary method for synthesizing α-amyl cinnamic aldehyde diethyl acetal is through the acid-catalyzed acetalization of α-amyl cinnamaldehyde.[1] This reaction involves the protection of the aldehyde functional group.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes a general method for the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

Materials:

-

α-Amyl cinnamaldehyde

-

Ethanol (excess)

-

Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid, or sulfuric acid)

-

A suitable solvent capable of forming an azeotrope with water (e.g., cyclohexane)

-

Dean-Stark apparatus

-

Reaction flask and condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

To a reaction flask, add α-amyl cinnamaldehyde, an excess of ethanol, and the chosen solvent.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Assemble the Dean-Stark apparatus with the reaction flask and condenser.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the acetal.

-

Monitor the reaction progress by analyzing samples using a suitable technique (e.g., gas chromatography) until the α-amyl cinnamaldehyde is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water.

-

Separate the organic layer using a separatory funnel and dry it over a suitable drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude α-amyl cinnamic aldehyde diethyl acetal.

-

The crude product can be further purified by vacuum distillation.

Chemical Reactivity and Stability

The diethyl acetal group in α-amyl cinnamic aldehyde diethyl acetal serves as a protecting group for the aldehyde functionality.[1] This protection is crucial in multi-step syntheses where the aldehyde group would otherwise react under conditions intended for other parts of the molecule.[1] The acetal is stable in neutral and alkaline conditions but can be hydrolyzed back to the aldehyde under acidic conditions.[1]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the structural determination of α-amyl cinnamic aldehyde diethyl acetal.[1] Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus, confirming the structure of the molecule.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of α-amyl cinnamic aldehyde diethyl acetal via acid-catalyzed acetalization.

Caption: Workflow for the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research indicating that α-amyl cinnamic aldehyde diethyl acetal is involved in specific signaling pathways or possesses notable biological activity relevant to drug development. Its primary application is in the fragrance industry, and toxicological studies have focused on its potential for skin sensitization.[6][7] Research has shown it to be non-mutagenic in the Ames test.[6] As such, diagrams of signaling pathways are not applicable to the current understanding of this compound.

Conclusion

α-Amyl cinnamic aldehyde diethyl acetal is a well-characterized synthetic compound with established physical and chemical properties. Its synthesis via acid-catalyzed acetalization is a standard and efficient method. While its primary role is as a fragrance ingredient, the principles of its synthesis and its chemical stability are of interest to the broader chemical and materials science communities. Further research into potential novel applications of this and related acetals could be a fruitful area of investigation.

References

- 1. A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL | 60763-41-9 | Benchchem [benchchem.com]

- 2. alpha-amyl cinnamaldehyde dimethyl acetal [thegoodscentscompany.com]

- 3. Alpha-amylcinnamaldehyde diethyl acetal, (E)- | C18H28O2 | CID 5875676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. RIFM fragrance ingredient safety assessment, α-amyl cinnamic aldehyde diethyl acetal, CAS Registry Number 60763-41-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Alpha-Amyl Cinnamic Aldehyde Diethyl Acetal (CAS No. 60763-41-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amyl cinnamic aldehyde diethyl acetal, with the CAS number 60763-41-9, is a synthetic fragrance ingredient valued for its mild, floral, and slightly leafy aroma.[1] Chemically, it is classified as a symmetrical acetal derived from α-amylcinnamaldehyde and ethanol.[1] Its stability, particularly in alkaline conditions, makes it a versatile component in various consumer products.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety data, and analytical methodologies, tailored for a scientific audience.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of alphthis compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 60763-41-9 | [1][2] |

| Molecular Formula | C₁₈H₂₈O₂ | [1][2] |

| Molecular Weight | 276.41 g/mol | [1] |

| Appearance | Almost colorless oily liquid | [1][2] |

| Specific Gravity | 0.93100 to 0.93900 @ 20.00 °C | [3] |

| Flash Point | 162.00 °F (72.22 °C) TCC | [1][3] |

| Solubility | Insoluble in water | [2] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Aromatic (C₆H₅): ~7.2-7.4 ppm (Multiplet, 5H); Vinylic (=CH-Ph): Not specified; Acetal (CH): Not specified; Methylene (-OCH₂CH₃): Not specified; Amyl Chain (-CH₂-): Not specified; Methyl (-CH₃): Not specified | [1] |

| ¹³C NMR | Provides data on the chemical environment of each carbon atom, including quaternary carbons of the aromatic ring and the double bond. | [1] |

| IR (Infrared) | 3100-3000 cm⁻¹ (C-H Stretch, Aromatic & Vinylic); 3000-2850 cm⁻¹ (C-H Stretch, Aliphatic); 1680-1640 cm⁻¹ (C=C Stretch, Alkene); 1600-1450 cm⁻¹ (C=C Stretch, Aromatic Ring); 1200-1020 cm⁻¹ (C-O Stretch, Acetal) | [1] |

Synthesis

The primary method for synthesizing alphthis compound is through the acid-catalyzed acetalization of alpha-amyl cinnamaldehyde with ethanol.[1] This reversible reaction is typically driven to completion by removing the water formed, often via azeotropic distillation.[1]

Experimental Protocol: Synthesis using a Solid Acid Catalyst

A patented method describes the use of a solid acid catalyst, which offers milder reaction conditions and easier product purification compared to traditional mineral acids.[4]

Materials:

-

Alpha-amyl cinnamaldehyde

-

Ethanol

-

Solid acid catalyst (e.g., silica gel-supported zirconium sulfate)[4]

-

Cyclohexane or benzene (as a water-carrying agent)[4]

Procedure:

-

In a reaction vessel, charge alpha-amyl cinnamaldehyde and the water-carrying agent (1-5% of the total charge).[4]

-

Add ethanol in a molar ratio of 1.5 to 3.0 equivalents to alpha-amyl cinnamaldehyde.[4]

-

Introduce the solid acid catalyst, amounting to 1-5% of the total charge.[4]

-

Stir the mixture and heat to a reaction temperature of 80-120 °C.[5]

-

Monitor the reaction progress using gas chromatography. The reaction is considered complete when the alpha-amyl cinnamaldehyde content is less than 2%.[5]

-

After completion, cool the reaction mixture and wash it to remove the catalyst and any unreacted starting materials.

-

The organic layer is then subjected to fractional distillation under reduced pressure (1000-3000 Pa) at a temperature of 150-180 °C to yield the purified alphthis compound.[5]

Biological Activity and Safety Profile

For drug development professionals, understanding the biological activity and safety profile of a compound is paramount. Research on alphthis compound has primarily focused on its toxicological and dermatological effects as a fragrance ingredient.

Toxicology

-

Genotoxicity: The compound has been evaluated in a bacterial reverse mutation assay (Ames test) and was found to be non-mutagenic.[6] Additionally, a read-across to a similar compound, cinnamic aldehyde dimethyl acetal, in an in vitro micronucleus test showed no clastogenic activity.[6] Based on available data, it does not present a concern for genotoxic potential.[6]

-

Repeated Dose Toxicity: There is no available data on repeated dose toxicity for this specific compound or suitable read-across materials.[6]

-

Reproductive Toxicity: No reproductive toxicity data is available.[6]

Dermatological Effects

-

Skin Sensitization: Alphthis compound is considered a skin sensitizer.[6] A No Expected Sensitization Induction Level (NESIL) has been established at 820 μg/cm².[6]

Mechanism of Action

There is no evidence in the reviewed literature to suggest a specific pharmacological mechanism of action or interaction with biological signaling pathways relevant to therapeutic drug development. Its biological effects appear to be limited to localized skin reactions.

Conclusion

Alphthis compound (CAS No. 60763-41-9) is a well-characterized fragrance ingredient with established physicochemical properties and synthesis routes. From a drug development perspective, the available data indicates a lack of significant systemic toxicity or interaction with known biological pathways, with the primary safety concern being skin sensitization. This information is crucial for researchers and scientists in evaluating its potential use in formulations where dermal contact is a factor and for understanding its overall toxicological profile.

References

- 1. This compound | 60763-41-9 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. alpha-amyl cinnamaldehyde diethyl acetal, 60763-41-9 [thegoodscentscompany.com]

- 4. CN103804156A - Synthetic method of alpha-amylcinnamic aldehyde diethyl acetal - Google Patents [patents.google.com]

- 5. CN103626641A - Preparation method for alpha-amyl cinnamic aldehyde dimethyl acetal - Google Patents [patents.google.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to α-Amyl Cinnamic Aldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-amyl cinnamic aldehyde diethyl acetal, a synthetic fragrance ingredient also utilized in organic synthesis. This document details its chemical and physical properties, synthesis protocols, and potential applications, presenting data in a structured format for ease of reference by professionals in research and development.

Chemical and Physical Properties

α-Amyl cinnamic aldehyde diethyl acetal is a colorless to pale yellow oily liquid known for its characteristic floral, leafy odor.[1] It is a symmetric acetal formed from the reaction of α-amylcinnamaldehyde with two equivalents of ethanol.[1] This structure contributes to its stability, particularly in alkaline environments, making it a valuable component in various formulations.[1]

Table 1: Physicochemical Properties of α-Amyl Cinnamic Aldehyde Diethyl Acetal

| Property | Value | Reference |

| Molecular Weight | 276.4 g/mol | [1] |

| 276.41956000 g/mol | [2] | |

| 276.41372 g/mol | [3] | |

| Molecular Formula | C₁₈H₂₈O₂ | [1][3] |

| CAS Number | 60763-41-9 | [1] |

| Appearance | Almost colorless oily liquid | [1] |

| Odor | Floral, leafy | [1] |

| Specific Gravity | 0.931 to 0.939 @ 20°C | [2] |

| Flash Point | 162.00 °F TCC (72.22 °C) | [1][2] |

| Solubility | Almost insoluble in water (0.033 g/L @ 25°C) | [3] |

| XLogP3-AA | 5.6 | [2][3] |

Experimental Protocols

The primary method for synthesizing α-amyl cinnamic aldehyde diethyl acetal is through the acid-catalyzed acetalization of α-amyl cinnamaldehyde with ethanol.[1] This reversible reaction is typically driven to completion by removing the water formed during the process.[1]

Classical Acid-Catalyzed Acetalization

This widely used method employs a strong acid catalyst to facilitate the reaction between α-amylcinnamaldehyde and an excess of ethanol.[1]

Materials:

-

α-Amyl cinnamaldehyde

-

Ethanol (excess)

-

Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid)[1]

-

Dean-Stark apparatus for azeotropic distillation

-

Reaction vessel

-

Heating mantle

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus for purification

Procedure:

-

Combine α-amyl cinnamaldehyde, excess ethanol, and the acid catalyst in a reaction vessel equipped with a Dean-Stark apparatus.

-

Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope with the solvent, driving the equilibrium towards the formation of the acetal.[1]

-

Monitor the reaction progress by observing the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extract the organic layer using a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation to obtain pure α-amyl cinnamic aldehyde diethyl acetal.

Metal-Catalyzed Hydroalkoxylation

A more modern and efficient approach involves the use of solid acid catalysts. This method offers milder reaction conditions and easier product purification.[1]

Materials:

-

α-Amyl cinnamaldehyde

-

Ethanol

-

Solid acid catalyst (e.g., zeolites, ion-exchange resins)

-

Reaction vessel with stirring

-

Heating apparatus

-

Filtration setup

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with α-amyl cinnamaldehyde, ethanol, and the solid acid catalyst.

-

Heat the mixture with stirring to the desired reaction temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

-

Upon completion, cool the reaction mixture.

-

Separate the solid catalyst by filtration. The catalyst can often be regenerated and reused.

-

Remove the excess ethanol from the filtrate by distillation.

-

Purify the resulting crude product by vacuum distillation.

Synthesis Pathway and Logical Relationships

The synthesis of α-amyl cinnamic aldehyde diethyl acetal from α-amyl cinnamaldehyde and ethanol is a classic example of an acid-catalyzed condensation reaction. The process involves the formation of a hemiacetal intermediate, which is then converted to the diethyl acetal through dehydration.[1]

Applications

The primary application of α-amyl cinnamic aldehyde diethyl acetal is in the fragrance industry. Its stability makes it a valuable ingredient in various consumer products, including soaps, detergents, and cosmetics.[1] In organic synthesis, the diethyl acetal group can serve as a protecting group for the aldehyde functionality of α-amylcinnamaldehyde, which is particularly useful in multi-step syntheses where the aldehyde group needs to be preserved during reactions targeting other parts of the molecule.[1] The acetal can be readily hydrolyzed back to the aldehyde under acidic conditions.[1]

References

Solubility Profile of α-Amyl Cinnamic Aldehyde Diethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amyl cinnamic aldehyde diethyl acetal (ACA diethyl acetal) is a widely used fragrance ingredient, valued for its soft, floral, jasmine-like aroma and its stability in various product bases. As an acetal, it is generally more stable than its corresponding aldehyde, α-amyl cinnamic aldehyde, particularly in alkaline media. Understanding the solubility of ACA diethyl acetal in different solvents is critical for formulation development, ensuring product stability, and optimizing performance in a wide range of applications, from fine fragrances to personal care products. This technical guide provides a comprehensive overview of the available solubility data for ACA diethyl acetal, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility characteristics.

Core Concepts: Solubility of Fragrance Ingredients

The solubility of a fragrance ingredient like α-amyl cinnamic aldehyde diethyl acetal is governed by its molecular structure. The presence of a large nonpolar aromatic ring and a long alkyl chain (amyl group) contributes to its lipophilic ("oil-loving") nature. The diethyl acetal group, while containing oxygen atoms, does not impart significant polarity to the molecule. This structure suggests a general preference for nonpolar organic solvents over polar solvents like water. For formulators, achieving a stable and clear solution requires selecting a solvent or solvent system that matches the polarity of the fragrance molecule.

Quantitative Solubility Data

Table 1: Solubility of α-Amyl Cinnamic Aldehyde Diethyl Acetal

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 25 | 0.2275 mg/L | Estimated value[1]. |

| Water | 25 | 0.033 g/L (33 mg/L) | Source indicates "almost insoluble"[2]. |

| Water | 24 | 1.86 mg/L | - |

| Alcohol | Not Specified | Soluble | Qualitative description; no quantitative data available[1]. |

Note: The discrepancies in the reported water solubility values may be due to the use of different methodologies (e.g., experimental vs. computational estimation).

While specific data for other organic solvents is lacking, based on its chemical structure and the general solubility of similar fragrance acetals, it is anticipated to be soluble in common cosmetic and fragrance solvents such as:

-

Ethanol and other alcohols

-

Propylene glycol

-

Isopropyl myristate

-

Mineral oil and other hydrocarbons

-

Diethyl phthalate

Experimental Protocols for Solubility Determination

For researchers and formulators who need to determine the solubility of α-amyl cinnamic aldehyde diethyl acetal in specific solvent systems, standardized methods should be employed. The following is a detailed methodology based on the principles of the OECD Guideline 105 for Testing of Chemicals, which is a widely accepted standard for determining water solubility. This protocol can be adapted for use with organic solvents.

Protocol: Determination of Solubility by the Flask Method

This method is suitable for substances with a solubility of less than 10 g/L and is appropriate for determining the solubility of α-amyl cinnamic aldehyde diethyl acetal in various solvents.

1. Principle:

A supersaturated solution of the test substance in the chosen solvent is agitated at a constant temperature. Once equilibrium is reached, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

2. Apparatus:

-

Constant temperature bath or shaker incubator, capable of maintaining the temperature within ± 0.5°C.

-

Glass flasks with sufficient volume.

-

Centrifuge, capable of at least 2500g.

-

Analytical instrumentation appropriate for the substance (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometer).

-

Calibrated analytical balance.

3. Procedure:

-

Preparation: Add an excess amount of α-amyl cinnamic aldehyde diethyl acetal to a flask containing the solvent of interest. The excess solid should be visible.

-

Equilibration: Place the flask in a constant temperature bath and agitate for a sufficient period to reach equilibrium. A preliminary test can determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand in the constant temperature bath for at least 24 hours to allow for phase separation. If a stable suspension is present, centrifugation is required.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase).

-

Analysis: Determine the concentration of α-amyl cinnamic aldehyde diethyl acetal in the sample using a validated analytical method.

-

Replicates: The experiment should be performed in at least triplicate.

4. Data and Reporting:

-

Report the mean solubility value with the standard deviation.

-

Specify the temperature at which the measurement was conducted.

-

Detail the analytical method used for concentration determination.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of α-amyl cinnamic aldehyde diethyl acetal.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for α-amyl cinnamic aldehyde diethyl acetal in various organic solvents remains a gap in the publicly available literature, its qualitative solubility in alcohols and its very low solubility in water are established. Its chemical structure strongly suggests good solubility in common nonpolar cosmetic and fragrance solvents. For precise formulation work, it is recommended that researchers and drug development professionals determine the solubility in their specific solvent systems using a standardized protocol, such as the adapted OECD Guideline 105 method detailed in this guide. This will ensure accurate and reproducible results, leading to the development of stable and effective products.

References

Spectroscopic Profile of α-Amyl Cinnamic Aldehyde Diethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α-amyl cinnamic aldehyde diethyl acetal (ACA diethyl acetal), a key fragrance ingredient. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is critical for quality control, structural elucidation, and the development of new formulations in the fragrance and related industries.

Chemical Structure and Properties

-

IUPAC Name: 2-(diethoxymethyl)-1-phenylhept-1-ene

-

Molecular Formula: C₁₈H₂₈O₂[3]

-

Molecular Weight: 276.42 g/mol [4]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for α-amyl cinnamic aldehyde diethyl acetal. While experimental spectra are referenced in databases such as PubChem, publicly available detailed peak lists with assignments are limited.[5] The data presented here is a consolidation of predicted values and characteristic spectral features for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.5 | m | 5H | Aromatic protons (C₆H₅) |

| ~6.5 | s | 1H | Vinylic proton |

| ~4.5 | s | 1H | Acetal proton (-CH(OEt)₂) |

| ~3.4 - 3.6 | q | 4H | Methylene protons (-OCH₂CH₃) |

| ~2.2 | t | 2H | Methylene protons adjacent to double bond |

| ~1.2 - 1.6 | m | 6H | Methylene protons of amyl group |

| ~1.1 | t | 6H | Methyl protons (-OCH₂CH₃) |

| ~0.9 | t | 3H | Methyl protons of amyl group |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary aromatic carbon |

| ~128 - 130 | Aromatic CH carbons |

| ~138 | Vinylic carbon (quaternary) |

| ~125 | Vinylic carbon (CH) |

| ~101 | Acetal carbon (-CH(OEt)₂) |

| ~60 | Methylene carbons (-OCH₂CH₃) |

| ~32 | Methylene carbon of amyl group |

| ~30 | Methylene carbon of amyl group |

| ~29 | Methylene carbon of amyl group |

| ~22 | Methylene carbon of amyl group |

| ~15 | Methyl carbons (-OCH₂CH₃) |

| ~14 | Methyl carbon of amyl group |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic/Vinylic |

| 2850 - 3000 | C-H Stretch | Aliphatic |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~1650 | C=C Stretch | Alkene |

| 1050 - 1150 | C-O Stretch | Acetal (strong) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 276 | [M]⁺ (Molecular Ion) |

| 231 | [M - OCH₂CH₃]⁺ |

| 205 | [M - C₅H₁₁]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of α-amyl cinnamic aldehyde diethyl acetal in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).[6]

-

The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.

-

Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[7]

-

Transfer the filtered solution to a clean, dry 5 mm NMR tube.[8]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in structural elucidation and assignment of proton and carbon signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid Sample):

-

As α-amyl cinnamic aldehyde diethyl acetal is a liquid at room temperature, it can be analyzed directly as a thin film.[9]

-

Place a small drop of the neat liquid between two IR-transparent salt plates (e.g., NaCl or KBr).[10]

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.[11]

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[12]

-

Acquire a background spectrum of the empty salt plates or ATR crystal before running the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Due to its volatility, Gas Chromatography (GC) is the preferred method for introducing the sample into the mass spectrometer.[13]

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used for fragrance analysis.

-

Injection: Inject a small volume (e.g., 1 µL) of the dilute solution into the GC inlet.

-

Oven Program: A temperature gradient program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments for library matching.

-

-

Data Acquisition:

-

The mass spectrometer will scan a range of m/z values (e.g., 40-500 amu) to detect the molecular ion and its fragments.

-

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of α-amyl cinnamic aldehyde diethyl acetal.

Caption: Workflow for Spectroscopic Analysis.

This comprehensive guide provides the foundational spectroscopic information and experimental considerations for working with α-amyl cinnamic aldehyde diethyl acetal. For mission-critical applications, it is always recommended to acquire experimental data on the specific sample being used for confirmation.

References

- 1. A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL | 60763-41-9 | Benchchem [benchchem.com]

- 2. This compound | 60763-41-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Alpha-amylcinnamaldehyde diethyl acetal, (E)- | C18H28O2 | CID 5875676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. eng.uc.edu [eng.uc.edu]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Perfumers Apprentice - Fragrance Analysis by GCMS [shop.perfumersapprentice.com]

A Technical Guide to α-Amyl Cinnamic Aldehyde Diethyl Acetal: Synthesis, Properties, and a Review of Its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-amyl cinnamic aldehyde diethyl acetal, a synthetic fragrance ingredient. While the initial premise of this document was to explore its natural occurrence, extensive database searches indicate that this compound is not found in nature.[1][2][3][4] Therefore, this guide will address the synthesis of α-amyl cinnamic aldehyde diethyl acetal, the natural occurrence of its precursor, α-amyl cinnamic aldehyde, and its relevant chemical and physical properties.

Natural Occurrence: A Case of Mistaken Identity

Contrary to inquiries about its natural sources, α-amyl cinnamic aldehyde diethyl acetal is a synthetic compound that has not been reported to occur in nature.[1][2][3][4] It is synthesized industrially for use as a fragrance ingredient in a variety of consumer products.

The likely source of confusion regarding its natural occurrence stems from its precursor, α-amyl cinnamic aldehyde (also known as amyl cinnamal). This aldehyde has been identified in some natural sources, including soybean and black tea.[5][6]

Synthesis of α-Amyl Cinnamic Aldehyde Diethyl Acetal

The primary method for synthesizing α-amyl cinnamic aldehyde diethyl acetal is through the acid-catalyzed acetalization of α-amyl cinnamic aldehyde with ethanol.[7]

The synthesis involves the reaction of α-amyl cinnamic aldehyde with two equivalents of ethanol in the presence of an acid catalyst to form the corresponding diethyl acetal and water.

Caption: General reaction scheme for the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

The following is a representative experimental protocol for the synthesis of α-amyl cinnamic aldehyde diethyl acetal.

Materials:

-

α-Amyl cinnamaldehyde

-

Ethanol (absolute)

-

Anhydrous p-toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Toluene

Procedure:

-

A mixture of α-amyl cinnamaldehyde, a molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure α-amyl cinnamic aldehyde diethyl acetal.

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of α-amyl cinnamic aldehyde diethyl acetal.

Caption: Experimental workflow for the synthesis and purification of α-amyl cinnamic aldehyde diethyl acetal.

Physicochemical Data

The following table summarizes key physicochemical properties of α-amyl cinnamic aldehyde diethyl acetal.

| Property | Value |

| Molecular Formula | C₁₈H₂₈O₂ |

| Molecular Weight | 276.42 g/mol |

| CAS Number | 60763-41-9 |

| Appearance | Colorless to pale yellow oily liquid |

| Odor | Floral, with green and fruity notes |

| Boiling Point | Approximately 300 °C |

| Flash Point | Approximately 92 °C |

| Solubility | Insoluble in water; soluble in ethanol and propylene glycol |

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available research on specific signaling pathways or significant biological activities associated with α-amyl cinnamic aldehyde diethyl acetal beyond its use as a fragrance ingredient. Its toxicological profile has been evaluated for safety in cosmetic applications.

Conclusion

α-Amyl cinnamic aldehyde diethyl acetal is a synthetic fragrance compound valued for its floral and green aroma. It is not known to occur naturally. The synthesis is straightforward, typically involving the acid-catalyzed acetalization of its corresponding aldehyde. Further research into the potential biological activities of this and related acetals could be a fruitful area of investigation for drug development professionals.

References

- 1. alpha-amyl cinnamaldehyde dimethyl acetal [thegoodscentscompany.com]

- 2. A-AMYL CINNAMIC ALDEHYDE DIETHYL ACETAL | 60763-41-9 [chemicalbook.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. alpha-amyl cinnamaldehyde diethyl acetal, 60763-41-9 [thegoodscentscompany.com]

- 5. alpha-amyl cinnamaldehyde, 122-40-7 [thegoodscentscompany.com]

- 6. alpha-Amylcinnamaldehyde | The Fragrance Conservatory [fragranceconservatory.com]

- 7. This compound | 60763-41-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Stereoisomers of Alpha-Amyl Cinnamic Aldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amyl cinnamic aldehyde diethyl acetal is a synthetic fragrance ingredient valued for its floral, leafy odor, particularly in the formulation of jasmine-like scents. Its stability in alkaline conditions makes it a suitable component for soaps and detergents. This technical guide provides a comprehensive overview of the stereoisomers of alphthis compound, focusing on their synthesis, physicochemical properties, and analytical characterization. While primarily used in the fragrance industry, a thorough understanding of its isomeric forms is crucial for quality control and potential alternative applications.

The structure of alphthis compound possesses two main sources of stereoisomerism: a carbon-carbon double bond, which gives rise to (E) and (Z) isomers, and a chiral center at the acetal carbon, leading to (R) and (S) enantiomers. Consequently, four possible stereoisomers exist.

Physicochemical Properties

The commercially available alphthis compound is typically a mixture of its stereoisomers. The properties listed in the following table represent the mixture, unless otherwise specified. Specific data for individual stereoisomers is limited in publicly available literature.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₈O₂ | [1][2] |

| Molecular Weight | 276.42 g/mol | [1] |

| Appearance | Almost colorless to pale yellow oily liquid | [2][3] |

| Odor | Floral, leafy | [3] |

| Boiling Point | 343.19 °C (EPI Suite) | |

| Flash Point | 162.00 °F (72.22 °C) TCC | [3][4] |

| Specific Gravity | 0.931 - 0.939 @ 20°C | [4] |

| Refractive Index | 1.497 @ 20°C | |

| Water Solubility | 0.2275 mg/L (EPI Suite) | |

| log KOW | 5.7 (EPI Suite) |

Stereoisomers

Alphthis compound has one stereocenter, which means that two stereoisomers are possible. The molecule also contains a double bond, which can exist in either the (E) or (Z) configuration. Therefore, there are a total of four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The IUPAC name for the (E)-isomer is [(E)-2-(diethoxymethyl)hept-1-enyl]benzene[1]. While the existence of these isomers is acknowledged, detailed characterization and separation of each individual stereoisomer are not extensively reported in the literature.

Synthesis of Alphthis compound

The synthesis of alphthis compound is achieved through the acetalization of alpha-amyl cinnamic aldehyde with ethanol in the presence of an acid catalyst. Both traditional Brønsted acids and modern solid acid catalysts can be employed.

Experimental Protocol: Synthesis using a Solid Acid Catalyst

This protocol is based on methods described in patent literature, which favor solid acid catalysts for their milder reaction conditions and easier work-up.

Materials:

-

Alpha-amyl cinnamic aldehyde

-

Ethanol

-

Solid acid catalyst (e.g., silica gel-supported zirconium sulfate)

-

Solvent for azeotropic distillation (e.g., cyclohexane or benzene)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add alpha-amyl cinnamic aldehyde, a molar excess of ethanol (typically 1.5 to 3.0 equivalents), and a catalytic amount of the solid acid catalyst (1-5% by weight of the total reactants).

-

Add a water-carrying agent like cyclohexane to the reaction mixture.

-

Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid acid catalyst.

-

Wash the filtrate with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent and excess ethanol.

-

The crude product can be further purified by vacuum distillation to obtain the final alphthis compound as a transparent liquid.

Analytical Characterization

The characterization of alphthis compound and its isomers relies on standard spectroscopic techniques.

Spectroscopic Data for (E)-alpha-Amylcinnamaldehyde diethyl acetal

The following data is available from PubChem for the (E)-isomer[1]:

-

¹³C NMR Spectroscopy: Spectral data is available and can be used to identify the carbon skeleton of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and to identify the compound based on its mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Expected characteristic absorptions include C-H stretches for aromatic and aliphatic groups, C=C stretches for the alkene and aromatic ring, and strong C-O stretches characteristic of the acetal group[3].

Separation of the (E) and (Z) isomers, as well as the enantiomers, would likely require specialized chromatographic techniques such as gas chromatography with a chiral stationary phase.

Logical Relationships and Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of alphthis compound.

Caption: General workflow for the synthesis and purification of alphthis compound.

This guide provides a foundational understanding of the stereoisomers of alphthis compound for scientific and professional audiences. Further research is required to isolate and characterize each stereoisomer individually to fully elucidate their specific properties and potential applications.

References

An In-depth Technical Guide to the Acetal Formation Mechanism from Aldehydes and Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of acetal formation from aldehydes and alcohols. It is intended for an audience with a strong background in organic chemistry, such as researchers, scientists, and professionals in drug development. The document details the reaction mechanism, presents quantitative thermodynamic data, outlines experimental protocols, and includes visualizations to facilitate a deeper understanding of this fundamental organic transformation.

Introduction to Acetal Formation

Acetals are geminal-diether derivatives of aldehydes or ketones, characterized by a carbon atom bonded to two alkoxy (-OR) groups.[1][2] They are formed through the reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst.[3][4] The formation of acetals is a reversible nucleophilic addition reaction to the carbonyl group.[1]

This reaction is of paramount importance in organic synthesis, primarily due to the stability of acetals in neutral or basic conditions. This stability allows acetals to serve as effective protecting groups for aldehydes and ketones during multi-step syntheses where these functional groups would otherwise react under basic or nucleophilic conditions.[5] The carbonyl group can be easily regenerated by hydrolysis of the acetal with aqueous acid.[5][6]

The Core Reaction Mechanism

The acid-catalyzed formation of an acetal from an aldehyde and an alcohol proceeds in two main stages: the initial formation of a hemiacetal intermediate, followed by the conversion of the hemiacetal to the final acetal product.[1] All steps in this mechanism are reversible.[3][6]

Stage 1: Hemiacetal Formation

A hemiacetal is a compound containing a carbon atom bonded to both a hydroxyl (-OH) group and an alkoxy (-OR) group.[5] Its formation from an aldehyde and an alcohol involves three key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][4] Alcohols are weak nucleophiles and require this activation of the carbonyl group to react efficiently.[1][3]

-

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a protonated hemiacetal.[4]

-

Deprotonation: A base (such as the conjugate base of the acid catalyst, A⁻, or another alcohol molecule) removes the proton from the newly added oxygen, yielding the neutral hemiacetal intermediate and regenerating the acid catalyst.[4]

The equilibrium for hemiacetal formation typically favors the starting carbonyl compound, except in cases where a stable cyclic hemiacetal is formed, such as with many sugars.[3]

Stage 2: Acetal Formation from Hemiacetal

The hemiacetal intermediate then reacts further with a second equivalent of the alcohol to form the stable acetal. This stage involves four steps:

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[4]

-

Elimination of Water: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion.[1][4]

-

Nucleophilic Attack by a Second Alcohol Molecule: A second molecule of the alcohol attacks the electrophilic carbon of the oxonium ion.[3]

-

Deprotonation: The resulting protonated acetal is deprotonated by a base to give the final acetal product and regenerate the acid catalyst.[3]

The overall reaction consumes one mole of aldehyde and two moles of alcohol to produce one mole of acetal and one mole of water.

Reaction Kinetics and Thermodynamics

The formation of acetals is a reversible equilibrium process.[6] To drive the reaction toward the formation of the acetal, the equilibrium must be shifted to the product side. According to Le Châtelier's principle, this can be achieved by:

-

Using an excess of the alcohol: This increases the concentration of a key reactant, favoring the forward reaction.[5]

-

Removing water as it is formed: This is the most common strategy. Water can be removed from the reaction mixture using a Dean-Stark apparatus, molecular sieves, or a drying agent.[5][7]

Conversely, to hydrolyze an acetal back to the parent aldehyde or ketone, an excess of water in the presence of an acid catalyst is used to shift the equilibrium in the reverse direction.[6]

Quantitative Data for Acetal Formation

The thermodynamic parameters for acetal formation provide insight into the spontaneity and equilibrium position of the reaction. The tables below summarize equilibrium constants (Keq) and standard molar reaction properties for selected acetalization reactions.

Table 1: Equilibrium Constants for Acetal Formation in Methanol at 25°C

| Carbonyl Compound | Keq (M⁻¹) |

| Acetaldehyde | 37.0 |

| Acetone | 0.02 |

| Cyclohexanone | 0.3 |

| Benzophenone | ~0.01 |

| p-Methoxyacetophenone | 0.003 |

Source: Data compiled from various studies on acetal formation equilibria.[8][9][10]

Table 2: Thermodynamic Data for the Synthesis of Diethylacetal at 298 K

| Parameter | Value |

| Standard Molar Enthalpy of Reaction (ΔH⁰) | -10,225.9 J·mol⁻¹ |

| Standard Molar Gibbs Free Energy of Reaction (ΔG⁰) | -269.3 J·mol⁻¹ |

| Standard Molar Entropy of Reaction (ΔS⁰) | -33.395 J·mol⁻¹·K⁻¹ |

Source: Thermodynamic and kinetic studies of diethylacetal synthesis.[11]

Visualizations

Acetal Formation Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of acid-catalyzed acetal formation.

References

- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of alpha-Amyl Cinnamic Aldehyde Diethyl Acetal

Introduction

Alpha-amyl cinnamic aldehyde diethyl acetal, also known as jasminaldehyde diethyl acetal, is a valuable fragrance ingredient prized for its gentle, jasmine-like floral aroma with fruity and green nuances.[1][2] It is used in a variety of cosmetic and home care formulations.[3] The synthesis of this compound is a key process for the flavor and fragrance industry. This document outlines the primary laboratory protocols for the synthesis of alphthis compound, focusing on classical acid-catalyzed methods and more modern approaches using solid acid catalysts.

Physicochemical Properties

The target compound is a colorless to pale yellow oily liquid.[1][4] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 60763-41-9 | [1] |

| Molecular Formula | C₁₈H₂₈O₂ | [5] |

| Molecular Weight | 276.41 g/mol | [5] |

| Appearance | Colorless to pale yellow oily liquid | [1][4] |

| Relative Density (25°C) | 0.935 - 0.936 | [1] |

| Refractive Index (20°C) | 1.497 | [1] |

| Flash Point | 72°C (162°F) | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and propylene glycol.[1] |

Experimental Protocols

Two primary synthetic routes are detailed below: classical Brønsted acid-catalyzed acetalization and a greener approach using a solid acid catalyst.

Protocol 1: Classical Acid-Catalyzed Acetalization

This method is the most conventional route, utilizing a strong protic acid to catalyze the reaction between α-amylcinnamaldehyde and an excess of ethanol.[6] The equilibrium is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.[6]

Materials:

-

α-Amyl Cinnamic Aldehyde

-

Ethanol (anhydrous)

-

Acid Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄), or Hydrochloric acid (HCl))[6]

-

Toluene or Cyclohexane (as a water-carrying agent)[4]

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add α-amyl cinnamic aldehyde, a 3-5 fold molar excess of anhydrous ethanol, and a suitable water-carrying agent like toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid such as p-toluenesulfonic acid (e.g., 0.5-1 mol%).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the toluene/ethanol. Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine to remove any remaining aqueous contaminants.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.

-

The crude product can be further purified by vacuum distillation to yield the final, high-purity alphthis compound.

-

Protocol 2: Solid Acid-Catalyzed Synthesis

This method offers a greener alternative to traditional protocols, avoiding corrosive mineral acids and simplifying product purification.[1] It utilizes a heterogeneous catalyst, such as silica gel-supported zirconium sulfate, which can be easily removed by filtration.[1]

Materials:

-

α-Amyl Cinnamic Aldehyde

-

Ethanol

-

Solid Acid Catalyst (e.g., Silica gel loaded zirconium sulfate (Zr(SO₄)₂/SiO₂))[1]

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Reaction kettle or round-bottom flask

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation column[4]

Procedure:

-

Reaction Setup: Charge a reaction vessel with α-amyl cinnamic aldehyde, ethanol, and the solid acid catalyst.[1]

-

Reaction: Heat the mixture under controlled temperature conditions (e.g., 80-120°C) for a specified duration (e.g., 4 hours).[4] The reaction conditions are generally mild.[1]

-

Catalyst Removal: After cooling the reaction mixture, the solid acid catalyst is removed by simple filtration.

-

Work-up:

-

The filtrate is washed with a sodium bicarbonate solution and then with brine.[1]

-

The organic layer is separated and dried over anhydrous sodium sulfate.

-

-

Purification:

-

The solvent and unreacted ethanol are removed under reduced pressure.

-

The crude product is then purified by fractional distillation under vacuum (e.g., 1000-3000 Pa pressure and a kettle temperature of 150-180°C) to obtain the final product with high purity.[4]

-

Quantitative Data Summary

The following table summarizes typical results obtained from the synthesis of alphthis compound.

| Parameter | Value | Method | Reference |

| Product Purity | > 97% | Solid Acid Catalyst | [1][4] |

| α-Amyl Cinnamic Aldehyde Content | < 3% | Solid Acid Catalyst | [1] |

| Refractive Index (20°C) | 1.497 | Solid Acid Catalyst | [1] |

| Relative Density (25°C) | 0.936 | Solid Acid Catalyst | [1] |

Diagrams

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of alphthis compound.

Caption: General workflow for the synthesis of alphthis compound.

Mechanism of Acid-Catalyzed Acetalization

The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the diethyl acetal.[6] The mechanism is detailed below.

Caption: Mechanism of Brønsted acid-catalyzed acetal formation.

References

- 1. CN103804156A - Synthetic method of alpha-amylcinnamic aldehyde diethyl acetal - Google Patents [patents.google.com]

- 2. alpha-amyl cinnamaldehyde diethyl acetal, 60763-41-9 [thegoodscentscompany.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. CN103626641A - Preparation method for alpha-amyl cinnamic aldehyde dimethyl acetal - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 60763-41-9 | Benchchem [benchchem.com]

Application Notes and Protocols: Use of alpha-amyl Cinnamic Aldehyde Diethyl Acetal in Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amyl cinnamic aldehyde diethyl acetal is a synthetic aroma chemical valued in the fragrance industry for its unique olfactory profile and enhanced stability compared to its parent aldehyde, alpha-amyl cinnamic aldehyde. This document provides detailed application notes and protocols for the use of alphthis compound in fragrance research and development. It is intended to guide researchers, scientists, and drug development professionals in exploring its potential applications, performance characteristics, and analytical evaluation.

Alphthis compound is characterized by a floral, slightly spicy, and waxy odor with jasmine-like nuances.[1][2] Its acetal structure contributes to increased stability in alkaline media, making it a suitable ingredient for perfuming soaps, detergents, and other personal care products.[3] These application notes will cover its chemical and physical properties, synthesis, performance data, stability, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of alphthis compound is fundamental for its effective application in fragrance formulations.

| Property | Value | Reference |

| Chemical Name | 2-(diethoxymethyl)-1-phenylhept-1-ene | |

| Synonyms | alpha-Amylcinnamaldehyde diethyl acetal, Amyl cinnamic aldehyde diethyl acetal | [4] |

| CAS Number | 60763-41-9 | [4] |

| Molecular Formula | C18H28O2 | |

| Molecular Weight | 276.42 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | [5] |

| Odor Profile | Floral, leafy, ethereal, with jasmine and red fruit aspects. | [5] |

| Boiling Point | 371.75 °C (estimated) | [5] |

| Flash Point | 72.22 °C (162.00 °F) TCC | [5] |

| Solubility | Soluble in alcohol; insoluble in water. | [5] |

| Stability | Good stability in low to neutral pH conditions. More stable than the corresponding aldehyde in alkaline environments. | [5] |

Synthesis Protocol

Alphthis compound is typically synthesized via the acid-catalyzed acetalization of alpha-amyl cinnamic aldehyde with ethanol.

Materials and Reagents

-

alpha-Amyl cinnamic aldehyde

-

Ethanol (anhydrous)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

-

Magnetic stirrer and heating mantle

Experimental Procedure

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add alpha-amyl cinnamic aldehyde (1 equivalent), ethanol (3 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent (toluene and excess ethanol) under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure alphthis compound.

Synthesis Workflow

Caption: Workflow for the synthesis of alphthis compound.

Performance and Stability Data

Due to the limited availability of specific performance data for alphthis compound, data for the parent aldehyde and the dimethyl acetal are included for comparative purposes. Researchers should consider these as indicative and perform their own evaluations for specific applications.

Fragrance Substantivity

Substantivity refers to the longevity of a fragrance material on a particular substrate.

| Fragrance Material | Substrate | Substantivity (hours) | Reference |

| alpha-Amyl Cinnamic Aldehyde | Smelling Strip | 256 | |

| alpha-Amyl Cinnamic Aldehyde Dimethyl Acetal | Smelling Strip | 16 | |

| alphthis compound | Smelling Strip | Data not available |

Note: The substantivity of the diethyl acetal is expected to be within the range of the aldehyde and the dimethyl acetal. The higher molecular weight of the diethyl acetal may contribute to a longer substantivity compared to the dimethyl acetal.

Stability in Different Product Bases

The stability of a fragrance ingredient is crucial for its successful incorporation into consumer products.

| Product Base | alpha-Amyl Cinnamic Aldehyde | alphthis compound |

| Soap (alkaline pH) | Prone to discoloration and degradation | Generally stable |

| Shampoo (neutral to slightly acidic pH) | Generally stable | Stable |

| Lotion (neutral to slightly acidic pH) | Generally stable | Stable |

| Ethanol-based Perfume (acidic pH) | Can undergo oxidation | Generally stable |

Note: The improved stability of the diethyl acetal in alkaline conditions is a key advantage over the parent aldehyde.[3]

Sensory Evaluation Protocol

Sensory evaluation is essential to characterize the odor profile of alphthis compound and its performance in a fragrance composition.

Objective

To assess the olfactory characteristics of alphthis compound, including its odor profile, intensity, and substantivity.

Materials

-

alphthis compound (10% solution in ethanol)

-

Smelling strips

-

Odor-free evaluation room

-

Panel of trained sensory analysts

Procedure

-

Preparation: Dip smelling strips into the 10% solution of the aroma chemical.

-

Initial Evaluation (Top Note): Immediately after dipping, the panel evaluates the initial odor impression.

-

Evaporation and Evaluation (Middle and Base Notes): The smelling strips are placed on a rack and evaluated at regular intervals (e.g., 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs) to assess the evolution of the odor profile and its substantivity.

-

Data Collection: Panelists record their observations using a standardized questionnaire, describing the odor characteristics and rating the intensity on a scale (e.g., 1 to 9).

Sensory Evaluation Workflow

Caption: Workflow for the sensory evaluation of a fragrance ingredient.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the quality control and analysis of fragrance materials.

Objective

To determine the purity of alphthis compound and to identify any potential impurities.

Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split ratio 50:1)

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: 40-550 amu

Sample Preparation

Prepare a 1% solution of alphthis compound in a suitable solvent such as ethanol or hexane.

Data Analysis

Identify the main peak corresponding to alphthis compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate the relative peak area to determine the purity.

Olfactory Signaling Pathway

The perception of fragrance molecules like alphthis compound is initiated by their interaction with olfactory receptors in the nasal epithelium. This interaction triggers a complex signaling cascade.

Olfactory Signaling Pathway

Caption: Simplified diagram of the olfactory signal transduction cascade.